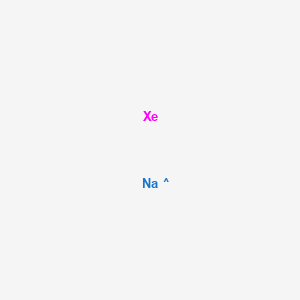![molecular formula C16H26N2O3S B14713567 N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide CAS No. 21140-77-2](/img/structure/B14713567.png)
N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with a diethylaminoethyl group and a propan-2-ylsulfonyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with an appropriate sulfonyl chloride under basic conditions to form the sulfonylbenzamide intermediate.
Introduction of the Diethylaminoethyl Group: The intermediate is then reacted with 2-chloro-N,N-diethylethylamine in the presence of a base such as triethylamine to introduce the diethylaminoethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography, as well as the implementation of green chemistry principles to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with different nucleophilic groups replacing the diethylaminoethyl group.
Aplicaciones Científicas De Investigación
N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group can interact with biological receptors, while the sulfonyl group can participate in various biochemical reactions. These interactions can lead to modulation of enzyme activity, receptor binding, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(diethylamino)ethyl]benzamide: Similar structure but lacks the sulfonyl group.
4-amino-N-[2-(diethylamino)ethyl]benzamide: Contains an amino group instead of the sulfonyl group.
N-[2-(diethylamino)ethyl]-4-methylsulfonylbenzamide: Similar structure with a methylsulfonyl group instead of the propan-2-ylsulfonyl group.
Uniqueness
N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide is unique due to the presence of both the diethylaminoethyl and propan-2-ylsulfonyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
21140-77-2 |
|---|---|
Fórmula molecular |
C16H26N2O3S |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide |
InChI |
InChI=1S/C16H26N2O3S/c1-5-18(6-2)12-11-17-16(19)14-7-9-15(10-8-14)22(20,21)13(3)4/h7-10,13H,5-6,11-12H2,1-4H3,(H,17,19) |
Clave InChI |
SSQJVLWYFZVKPZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


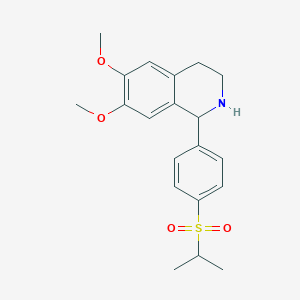
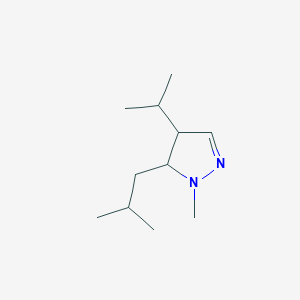

![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)
![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)
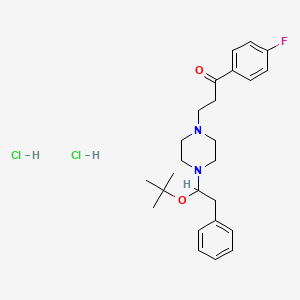
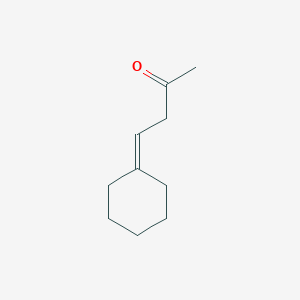
silane](/img/structure/B14713525.png)
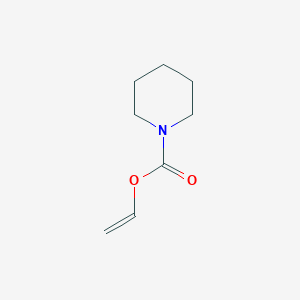
![Bis[(oxiran-2-yl)methyl] phenyl phosphate](/img/structure/B14713527.png)
![2-Ethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14713528.png)


